molecular formula C14H18O3 B13354168 1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one

1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one

Cat. No.: B13354168
M. Wt: 234.29 g/mol
InChI Key: FSASCSWOAUHUTQ-UHFFFAOYSA-N
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Description

1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one is a chemical compound with a complex structure that includes a hydroxycyclopentyl group attached to a methoxyphenyl ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one typically involves multiple steps:

    Acylation: Cyclopentyl carboxylic acid is reacted with phosphorus trichloride at around 35°C to form cyclopentyl carbonyl chloride.

    Friedel-Crafts Reaction: The cyclopentyl carbonyl chloride is then reacted with benzene in the presence of aluminum chloride at low temperatures (5-10°C) to form cyclopentyl phenyl ketone.

    Hydrolysis: The resulting complex is hydrolyzed with dilute hydrochloric acid to yield cyclopentyl phenyl ketone.

    Chlorination: The ketone is chlorinated at 60°C to form 1-chlorocyclopentyl phenyl ketone.

    Base Hydrolysis: The chlorinated product is treated with a base to form 1-hydroxycyclopentyl phenyl ketone.

    Methoxylation: Finally, the hydroxy group is methoxylated to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

Scientific Research Applications

1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)ethan-1-one: Similar structure but lacks the hydroxycyclopentyl group.

    1-Hydroxycyclohexyl phenyl ketone: Similar functional groups but with a cyclohexyl ring instead of a cyclopentyl ring.

Uniqueness

1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one is unique due to the presence of both hydroxycyclopentyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications .

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

1-[3-[(1-hydroxycyclopentyl)methoxy]phenyl]ethanone

InChI

InChI=1S/C14H18O3/c1-11(15)12-5-4-6-13(9-12)17-10-14(16)7-2-3-8-14/h4-6,9,16H,2-3,7-8,10H2,1H3

InChI Key

FSASCSWOAUHUTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2(CCCC2)O

Origin of Product

United States

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